molecular formula C9H18N2 B8422166 (R)-1-Cyclobutyl-3-methylpiperazine

(R)-1-Cyclobutyl-3-methylpiperazine

Katalognummer: B8422166
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: NKLGCRIHUWGUGL-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Cyclobutyl-3-methylpiperazine is a chiral piperazine derivative serving as a versatile and valuable building block in organic synthesis and pharmaceutical research . Its structure, featuring a stereogenic center and the cyclobutyl moiety, makes it a critical intermediate for constructing more complex, biologically active molecules. Researchers utilize this compound in the development of potential active pharmaceutical ingredients (APIs), where the piperazine core is a common motif known to contribute to pharmacological activity . The cyclobutyl group can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. This compound is provided as a high-purity material to ensure consistency and reliability in research applications. (R)-1-Cyclobutyl-3-methylpiperazine is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Key Research Applications: • Pharmaceutical Intermediates: Used in the synthesis of novel therapeutic compounds, including central nervous system (CNS) agents and other small-molecule drugs . • Methodology Development: Serves as a substrate in developing new asymmetric synthetic routes and catalytic processes. • Structure-Activity Relationship (SAR) Studies: The chiral center and rigid cyclobutyl ring are key for exploring and optimizing interactions with biological targets. Handling and Safety: For specific handling and safety information, please refer to the associated Safety Data Sheet (SDS). This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

(3R)-1-cyclobutyl-3-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-8-7-11(6-5-10-8)9-3-2-4-9/h8-10H,2-7H2,1H3/t8-/m1/s1

InChI-Schlüssel

NKLGCRIHUWGUGL-MRVPVSSYSA-N

Isomerische SMILES

C[C@@H]1CN(CCN1)C2CCC2

Kanonische SMILES

CC1CN(CCN1)C2CCC2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-Cyclobutyl-3-methylpiperazine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Cyclobutyl-3-methylpiperazine (CAS Number: 1327162-37-7) is a chiral heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its structure, incorporating both a cyclobutane ring and a substituted piperazine moiety, positions it as a valuable building block for the synthesis of novel therapeutic agents. The piperazine scaffold is a well-established pharmacophore found in a multitude of approved drugs, lauded for its ability to modulate physicochemical properties and interact with various biological targets.[1][2][3] The introduction of a cyclobutyl group offers a unique three-dimensional profile that can enhance metabolic stability and provide novel structural motifs for drug design. This technical guide provides a comprehensive overview of (R)-1-Cyclobutyl-3-methylpiperazine, including its chemical properties, a plausible synthetic route, potential pharmacological applications, and proposed methodologies for its analytical characterization.

Physicochemical Properties and Structural Elucidation

PropertyPredicted Value/InformationSource
CAS Number 1327162-37-7N/A
Molecular Formula C₉H₁₈N₂N/A
Molecular Weight 154.25 g/mol N/A
Appearance Likely a solid, often as a dihydrochloride saltN/A
Chirality (R)-enantiomerN/A
Synonyms (R)-1-Cyclobutyl-3-methylpiperazine dihydrochlorideN/A

Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine: A Proposed Enantioselective Route

A specific, detailed synthesis of (R)-1-Cyclobutyl-3-methylpiperazine is not extensively documented in publicly accessible literature. However, based on established methods for the synthesis of chiral and N-alkylated piperazines, a plausible and efficient synthetic pathway can be proposed.[4] This proposed route leverages a chiral starting material to ensure the desired stereochemistry at the C-3 position and employs a reductive amination for the introduction of the cyclobutyl group.

The proposed synthesis commences with the commercially available (R)-1-Boc-3-methylpiperazine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective alkylation of the other. The cyclobutyl moiety is then introduced via reductive amination with cyclobutanone. Finally, deprotection of the Boc group yields the target compound.

Experimental Protocol: Proposed Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine

Step 1: Reductive Amination of (R)-1-Boc-3-methylpiperazine

  • To a solution of (R)-1-Boc-3-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanone (1.2 eq).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions formed in situ and is tolerant of a wide range of functional groups.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-Boc-4-cyclobutyl-3-methylpiperazine.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified (R)-1-Boc-4-cyclobutyl-3-methylpiperazine from the previous step in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to yield a solid, which can then be collected by filtration and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A (R)-1-Boc-3-methylpiperazine D (R)-1-Boc-4-cyclobutyl-3-methylpiperazine A->D DCM/DCE B Cyclobutanone B->D DCM/DCE C NaBH(OAc)3 C->D DCM/DCE E (R)-1-Boc-4-cyclobutyl-3-methylpiperazine G (R)-1-Cyclobutyl-3-methylpiperazine E->G Deprotection F TFA or HCl/Dioxane Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Btk Bruton's Tyrosine Kinase (Btk) BCR->Btk Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Inhibitor (R)-1-Cyclobutyl-3-methylpiperazine Derivative Inhibitor->Btk Inhibition

Caption: Potential mechanism of action via Btk inhibition.

Analytical Characterization

The unambiguous identification and purity assessment of (R)-1-Cyclobutyl-3-methylpiperazine require a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data:

TechniquePredicted Key Signals
¹H NMR - Multiplets in the aliphatic region corresponding to the piperazine and cyclobutane ring protons. - A distinct signal for the methyl group protons. - A broad singlet for the N-H proton.
¹³C NMR - Signals in the aliphatic region for the carbons of the piperazine and cyclobutane rings. - A signal for the methyl carbon.
IR Spectroscopy - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹). - N-H bending vibration (around 1590-1650 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the free base (154.25 g/mol ). - Characteristic fragmentation patterns resulting from the loss of methyl and cyclobutyl groups.

Chromatographic Analysis:

Due to the chiral nature of the molecule, enantiomeric purity is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the recommended method for separating and quantifying the enantiomers.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or ethylenediamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and determine the retention times of the two enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas.

Safety and Handling

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(R)-1-Cyclobutyl-3-methylpiperazine represents a promising and versatile chemical entity for drug discovery and development. Its unique combination of a chiral piperazine core and a cyclobutyl substituent provides a foundation for creating novel molecules with potentially enhanced pharmacological and pharmacokinetic properties. The proposed synthetic and analytical methodologies outlined in this guide offer a framework for researchers to explore the full potential of this compound in the pursuit of new and effective therapies. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic utility.

References

  • Alkylated piperazine compounds. US20130116245A1.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Biological Activities of Piperazine Deriv
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • The medicinal chemistry of piperazines: A review. PubMed.
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates.
  • ^ Y-47%. Googleapis.com.
  • United States P
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. PubChem.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species.
  • (S)-1-Boc-3-methylpiperazine = 98 147081-29-6. Sigma-Aldrich.

Sources

An In-depth Technical Guide to (R)-1-Cyclobutyl-3-methylpiperazine Dihydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride, a chiral substituted piperazine derivative. Piperazine and its analogs are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and neuroactive properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, analytical characterization, and potential pharmacological relevance of this specific molecule.

Chemical Identity and Physicochemical Properties

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is a chiral organic compound. The presence of a cyclobutyl group on one nitrogen and a methyl group on the piperazine ring, combined with its stereochemistry, suggests a molecule designed for specific biological interactions. The dihydrochloride salt form is typically employed to enhance solubility and stability.[2]

Table 1: Physicochemical Properties of (R)-1-Cyclobutyl-3-methylpiperazine Dihydrochloride and Related Piperazine Salts

Property(R)-1-Cyclobutyl-3-methylpiperazine DihydrochlorideGeneral PiperazineGeneral Piperazine Dihydrochloride
Molecular Formula C₉H₂₀Cl₂N₂C₄H₁₀N₂C₄H₁₂Cl₂N₂
Molecular Weight 227.18 g/mol 86.14 g/mol 159.06 g/mol
Appearance White to off-white solid (predicted)White crystalline solidWhite crystalline solid
Melting Point Not reported106-110 °CDecomposes >300 °C
Solubility Expected to be soluble in waterFreely soluble in waterSoluble in water
pKa Not reported (expected to have two pKa values)pKa1 ≈ 5.68, pKa2 ≈ 9.82Not applicable
Rationale for the Dihydrochloride Salt Form

Piperazine is a diprotic base, meaning it has two nitrogen atoms that can accept a proton. Forming a dihydrochloride salt by treating the free base with two equivalents of hydrochloric acid offers several advantages in a pharmaceutical context:

  • Enhanced Aqueous Solubility: The salt form is significantly more soluble in aqueous media compared to the free base, which is crucial for in vitro biological assays and for developing parenteral formulations.

  • Improved Stability: Hydrochloride salts of amines are generally more stable and less prone to degradation than their free base counterparts, leading to a longer shelf life.[2]

  • Crystalline Solid: Dihydrochloride salts are typically crystalline solids, which are easier to handle, purify, and characterize than the often oily or low-melting-point free bases.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would be to utilize a chiral starting material such as (R)-2-methylpiperazine. The synthesis can be conceptualized in the following steps:

  • N-Alkylation of (R)-2-methylpiperazine: The monosubstitution of the piperazine ring can be achieved by reacting (R)-2-methylpiperazine with a cyclobutylating agent, such as cyclobutyl bromide or cyclobutanone via reductive amination. To control for the common issue of disubstitution, one of the nitrogen atoms of the piperazine can be temporarily protected with a suitable protecting group (e.g., Boc).

  • Deprotection (if applicable): If a protecting group strategy is employed, the protecting group is removed under appropriate conditions.

  • Salt Formation: The resulting (R)-1-Cyclobutyl-3-methylpiperazine free base is then treated with two equivalents of hydrochloric acid (e.g., as a solution in an organic solvent like isopropanol or ether) to precipitate the desired dihydrochloride salt.

Synthetic_Pathway cluster_reagents A (R)-2-methylpiperazine B N-Boc-(R)-2-methylpiperazine A->B Protection C 1-Cyclobutyl-4-Boc-(R)-2-methylpiperazine B->C Reductive Amination D (R)-1-Cyclobutyl-3-methylpiperazine (free base) C->D Deprotection E (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride D->E Salt Formation reagent1 Boc₂O reagent2 Cyclobutanone, Na(OAc)₃BH reagent3 TFA or HCl reagent4 2 eq. HCl

Proposed synthetic workflow for (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride.
Experimental Protocol: Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine Dihydrochloride (Hypothetical)

Step 1: N-Boc Protection of (R)-2-methylpiperazine

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-2-methylpiperazine.

Step 2: N-Alkylation with Cyclobutanone

  • Dissolve N-Boc-(R)-2-methylpiperazine (1.0 eq) and cyclobutanone (1.2 eq) in a suitable solvent such as dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 1-Cyclobutyl-4-Boc-(R)-2-methylpiperazine.

Step 3: Boc Deprotection

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

Step 4: Dihydrochloride Salt Formation

  • Dissolve the crude free base from Step 3 in a minimal amount of a suitable solvent like isopropanol.

  • Add a solution of HCl in isopropanol (2.2 equivalents) dropwise with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold isopropanol and then ether, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the cyclobutyl ring, and the methyl group. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts of the piperazine protons will be influenced by the presence of the two substituents and protonation of the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals corresponding to the carbons of the piperazine ring, the cyclobutyl ring, and the methyl group are expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reversed-phase HPLC. As piperazine derivatives often lack a strong chromophore, derivatization with a UV-active agent or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for sensitive detection.

Biological Activity and Pharmacological Profile

While the specific biological activity of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride has not been reported in publicly available literature, the piperazine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[4] The structural features of this particular molecule, namely the N-cyclobutyl and 3-methyl substitutions, can provide clues to its potential pharmacological profile.

Insights from Structurally Related Compounds
  • N-Cyclobutylpiperazines: The N-cyclobutyl moiety has been incorporated into various biologically active molecules to modulate their pharmacokinetic and pharmacodynamic properties. In some instances, the cyclobutyl group has been shown to enhance binding affinity to the target protein.[5]

  • 3-Methylpiperazine Derivatives: The introduction of a methyl group on the piperazine ring can influence the molecule's conformation and its interaction with biological targets. Chiral 3-methylpiperazine derivatives have been explored as key intermediates in the synthesis of various pharmacologically active compounds, including opioid receptor antagonists.[6]

Potential Therapeutic Applications

Given the diverse activities of substituted piperazines, (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride could potentially exhibit activity in one or more of the following areas:

  • Central Nervous System (CNS) Disorders: Many piperazine derivatives act on neurotransmitter receptors, such as serotonin and dopamine receptors, and are used as antipsychotics, antidepressants, and anxiolytics.[7]

  • Oncology: The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy.[1]

  • Infectious Diseases: Substituted piperazines have shown promise as antibacterial, antifungal, and antiparasitic agents.

It is imperative that the biological activity of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride be determined through in vitro and in vivo screening to elucidate its specific mechanism of action and therapeutic potential.

Potential_Applications center (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride CNS CNS Disorders (e.g., Antipsychotic, Antidepressant) center->CNS Oncology Oncology (e.g., Kinase Inhibition) center->Oncology Infectious Infectious Diseases (e.g., Antibacterial, Antifungal) center->Infectious

Potential therapeutic areas for (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Apparatus: Capillary melting point apparatus.

Procedure:

  • Ensure the sample of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is thoroughly dried.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of approximately 10-20 °C/minute for a rapid preliminary determination.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Procedure:

  • Add an excess amount of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride to a known volume of deionized water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with an appropriate detector.

  • Calculate the solubility in mg/mL or mol/L.

Safety and Handling

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for similar piperazine derivatives, it may cause skin and eye irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is a chiral piperazine derivative with potential for biological activity. This guide has outlined its chemical properties, a plausible synthetic route, and methods for its characterization. While its specific pharmacological profile remains to be elucidated, the well-established importance of the piperazine scaffold in medicinal chemistry suggests that this compound could be a valuable tool for researchers in drug discovery and development. Further investigation into its biological effects is warranted to uncover its therapeutic potential.

References

  • Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. Retrieved February 12, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved February 12, 2026, from [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2011). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Current awareness of piperazines: pharmacology and toxicology. (2012). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2020). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. Retrieved February 12, 2026, from [Link]

Sources

Technical Guide: Differentiating (R) and (S)-1-Cyclobutyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutyl-3-methylpiperazine is a critical chiral building block (synthon) used extensively in the discovery of Central Nervous System (CNS) agents, particularly antagonists for the Histamine H3 receptor and ligands for the Sigma-1 receptor .

The distinction between the (R)- and (S)- enantiomers is not merely optical; it represents a fundamental divergence in biological activity and synthetic origin. In drug design, the C3-methyl group acts as a "conformational anchor," dictating the spatial orientation of the piperazine ring within a receptor binding pocket. Using the wrong enantiomer can lead to a >100-fold loss in potency or unexpected off-target toxicity.

This guide details the structural, synthetic, and analytical differences between these two enantiomers, providing researchers with a self-validating framework for their identification and use.

Molecular Architecture & Identity

The core difference lies in the stereochemistry at the C3 position of the piperazine ring. While both share the same connectivity, their three-dimensional arrangement differs, affecting how they interact with chiral biological environments (proteins/enzymes).

Structural Comparison
Feature(R)-1-Cyclobutyl-3-methylpiperazine(S)-1-Cyclobutyl-3-methylpiperazine
CAS Number (Dihydrochloride) 1327162-37-7 1384268-77-2
Stereocenter C3 (Carbon 3 of piperazine)C3 (Carbon 3 of piperazine)
Precursor (R)-2-Methylpiperazine(S)-2-Methylpiperazine
Methyl Orientation (Chair) Equatorial (Preferred)Equatorial (Preferred)
Vector Projection Methyl projects away from N1-lone pair vector in specific conformers.Methyl projects towards specific residues in the binding pocket relative to (R).
The Nomenclature Logic (Critical)

Confusion often arises regarding the numbering. The starting material is 2-methylpiperazine .[1] However, upon alkylation with the cyclobutyl group, the numbering changes based on IUPAC priority rules:

  • Alkylation Site: The reaction occurs preferentially at the less sterically hindered nitrogen (N4 of the starting material).

  • Priority Assignment: The substituted nitrogen is assigned position 1 .

  • Result: The methyl group, originally at position 2 relative to the unsubstituted nitrogen, is now at position 3 relative to the new N1-cyclobutyl group.

Synthetic Pathways: The Origin of Difference

The chirality of the final product is established by the starting material. The synthesis relies on a Chiral Pool strategy, where the stereocenter is carried through from an enantiopure precursor.

Reaction Mechanism: Reductive Amination

The standard protocol involves the reductive amination of enantiopure 2-methylpiperazine with cyclobutanone using a reducing agent like Sodium Triacetoxyborohydride (STAB).

Key Synthetic Insight:

  • Regioselectivity: The N1 nitrogen in 2-methylpiperazine is sterically hindered by the adjacent methyl group (alpha-substitution). The N4 nitrogen is unhindered. Therefore, the cyclobutyl group attaches almost exclusively to N4.

  • Stereoretention: The reaction conditions (mild reducing agent, ambient temperature) do not affect the chiral center at C2/C3. Therefore, (R)-2-methylpiperazine yields (R)-1-cyclobutyl-3-methylpiperazine.

Visualization: Synthetic Flow & Logic

SynthesisPath cluster_inputs Starting Materials (Chiral Pool) cluster_process Reaction (Reductive Amination) cluster_outputs Final Products R_Start (R)-2-Methylpiperazine (Methyl @ C2) Process Selective N-Alkylation (Distal Nitrogen N4) R_Start->Process S_Start (S)-2-Methylpiperazine (Methyl @ C2) S_Start->Process Reagent Cyclobutanone + NaBH(OAc)3 Reagent->Process R_Prod (R)-1-Cyclobutyl-3-methylpiperazine (Methyl @ C3) Process->R_Prod Retains (R) S_Prod (S)-1-Cyclobutyl-3-methylpiperazine (Methyl @ C3) Process->S_Prod Retains (S)

Figure 1: Parallel synthetic pathways demonstrating the retention of chirality and regioselective alkylation.

Analytical Differentiation

Because (R) and (S) enantiomers have identical physical properties (boiling point, solubility, NMR spectra) in an achiral environment, specific techniques are required to distinguish them.

Protocol 1: Chiral HPLC (The Gold Standard)

To determine enantiomeric excess (ee%) or identify a specific batch, use Chiral High-Performance Liquid Chromatography.

  • Column: Polysaccharide-based stationary phase (e.g., Daicel Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). The amine modifier is crucial to sharpen the peak of the basic piperazine nitrogens.

  • Detection: UV at 210-220 nm.

  • Expected Result: The two enantiomers will elute at distinct retention times. (Note: Run a racemic standard first to establish the separation window).

Protocol 2: Optical Rotation (Polarimetry)

Useful for quick batch verification but less precise than HPLC.

  • Solvent: Methanol or Ethanol.

  • Concentration: 1.0 g/100 mL (c=1).

  • Differentiation:

    • One enantiomer will be Dextrorotatory (+).

    • The other will be Levorotatory (-).

    • Note: The sign (+/-) must be experimentally correlated with the absolute configuration (R/S) for this specific derivative, as the cyclobutyl group may alter the sign compared to the parent 2-methylpiperazine.

Pharmacological Implications[2][3][4][5][6][7]

Why does the choice of (R) vs (S) matter? In medicinal chemistry, the 3-methyl group is not just a substituent; it is a conformational lock.

The "Conformational Anchor" Effect

Piperazine rings exist predominantly in a chair conformation. To minimize steric strain (1,3-diaxial interactions), the bulky methyl group prefers the equatorial position.

  • Consequence: This locks the ring into a specific chair conformer.

  • Differentiation: The (R) and (S) enantiomers lock the ring into mirror-image chair conformations. This dramatically alters the vector of the N1-Cyclobutyl group and the N4-lone pair.

Receptor Binding (H3 & Sigma Receptors)

In GPCRs like the Histamine H3 receptor:

  • Salt Bridge: The basic nitrogen (N4) often forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32).

  • Hydrophobic Pocket: The receptor often has a specific hydrophobic sub-pocket designed to accommodate small alkyl groups.

    • Scenario A (Matched): The (R)-methyl group projects directly into this hydrophobic pocket, increasing binding affinity (Potency boost).

    • Scenario B (Mismatched): The (S)-methyl group projects into a sterically crowded region or towards the solvent, causing a steric clash or loss of entropy (Potency loss).

Visualization: Pharmacophore Interaction

BindingMode cluster_receptor Receptor Binding Site (H3/Sigma) cluster_ligand Ligand: 1-Cyclobutyl-3-methylpiperazine Asp Aspartate Residue (Anionic Site) Pocket Hydrophobic Pocket (Steric Constraint) N_Basic Basic Nitrogen (N4) N_Basic->Asp Ionic Bond (Salt Bridge) Me_Group Methyl Group (C3) Me_Group->Pocket (R)-Enantiomer: Fits perfectly (High Affinity) Me_Group->Pocket (S)-Enantiomer: Steric Clash (Low Affinity)

Figure 2: Mechanistic model showing how the C3-methyl stereochemistry dictates receptor compatibility.

References

  • Chemical Identity & CAS Data

    • Source: AK Scientific & ChemSrc D
    • Entry: (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride (CAS: 1327162-37-7).
    • URL:

  • Piperazine Scaffold in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:

  • H3 Receptor Antagonist SAR (Structure-Activity Relationship)

    • Title: Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist.[2] (Contextual reference for N-cyclobutyl pharmacophore).

    • Source: Bioorganic & Medicinal Chemistry Letters.[2][3]

    • URL:

  • Sigma Receptor Ligand Design

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[4]

    • Source: ACS Chemical Neuroscience.
    • URL:

Sources

Solubility Profiling of (R)-1-Cyclobutyl-3-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of (R)-1-Cyclobutyl-3-methylpiperazine , synthesizing physicochemical principles with experimental protocols.

Executive Summary & Physicochemical "Fingerprint"

(R)-1-Cyclobutyl-3-methylpiperazine is a chiral, amphiphilic building block commonly used as an intermediate in the synthesis of GPCR antagonists (e.g., Histamine H3, Dopamine D3). Its solubility behavior is governed by the interplay between its lipophilic cyclobutyl tail and its ionizable piperazine core.

Unlike simple aliphatic amines, this molecule exhibits a "Switchable Solubility" profile driven by pH. Understanding this duality is critical for extraction efficiency during synthesis and bioavailability during formulation.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3]Implication for Solubility
Molecular Formula

Moderate Carbon/Heteroatom ratio (4.5:1).
Molecular Weight 154.25 g/mol Low MW facilitates dissolution but high lattice energy can impede it.
pKa (Basic N4) ~9.6 – 9.8Highly basic; protonated at physiological pH (7.4).
pKa (Tertiary N1) ~5.2 – 5.4Weakly basic; protonated only in strong acid.
LogP (Free Base) ~1.1 – 1.4Moderately lipophilic. Permeable but requires cosolvents.
LogD (pH 7.4) ~ -1.5Highly water-soluble as a cation at neutral pH.

Solubility in Water vs. Organic Solvents[2][4][5][6]

The solubility of (R)-1-Cyclobutyl-3-methylpiperazine is not a static value; it is a dynamic equilibrium dependent on the protonation state of the piperazine nitrogens.

A. Aqueous Solubility (The pH Dependency)

In water, the molecule behaves as a surfactant-like cation.

  • Acidic Media (pH < 4): Both nitrogens are protonated (

    
    , 
    
    
    
    ). The molecule exists as a highly soluble dihydrochloride salt equivalent.[4] Solubility often exceeds >100 mg/mL .
  • Neutral Media (pH 6–8): The secondary amine (N4) is protonated. The molecule is a mono-cation. Solubility remains high, typically >10 mg/mL .

  • Basic Media (pH > 10): The molecule exists as the Free Base . The lipophilic cyclobutyl and methyl groups dominate. Aqueous solubility drops drastically (often <1 mg/mL ), causing the oil to "crash out" or form an emulsion.

B. Organic Solvent Solubility (The Polarity Match)

In organic solvents, the free base form is the target species.

  • Chlorinated Solvents (DCM, Chloroform): Excellent. The best choice for extraction. The lipophilic cyclobutyl group interacts favorably with the non-polar solvent, while the amines engage in weak H-bonding.

  • Alcohols (Methanol, Ethanol): Good to Excellent. Soluble due to hydrogen bonding capabilities. Useful for crystallization but poor for extraction from water (miscible).

  • Ethers (THF, Diethyl Ether): Moderate. Soluble, but less so than in DCM. Diethyl ether is often used to precipitate the salt form of the amine.

  • Alkanes (Hexane, Heptane): Poor. The polar piperazine core resists dissolution in strictly non-polar hydrocarbons, often leading to oiling out.

Experimental Protocols

Protocol A: pH-Solubility Profile Determination (Shake-Flask Method)

Use this protocol to determine the exact aqueous solubility limit for formulation.

Reagents: Citrate buffer (pH 3), Phosphate buffer (pH 7.4), Borate buffer (pH 10), HPLC-grade Acetonitrile.

  • Preparation: Weigh 10 mg of (R)-1-Cyclobutyl-3-methylpiperazine (free base) into three separate 4 mL glass vials.

  • Addition: Add 1.0 mL of the respective buffer to each vial.

  • Equilibration:

    • Cap tightly and place on an orbital shaker at 37°C for 24 hours.

    • Critical Step: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Remove supernatant and dilute 100x with Mobile Phase (Acetonitrile:Water 50:50).

    • Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Partition Coefficient (LogD) Measurement

Use this to validate lipophilicity for drug design.

  • System: Octanol (organic phase) and Phosphate Buffer pH 7.4 (aqueous phase).

  • Saturation: Pre-saturate Octanol with buffer and Buffer with octanol for 24 hours.

  • Mixing: Dissolve 1 mg of compound in 1 mL of pre-saturated Octanol. Add 1 mL of pre-saturated Buffer.

  • Extraction: Vortex vigorously for 5 minutes; centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC.

    • Calculation:

      
      
      

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during the extraction and purification of this molecule.

SolubilityLogic Start Start: (R)-1-Cyclobutyl-3-methylpiperazine (Crude Mixture) CheckState Check State: Salt or Free Base? Start->CheckState SaltPath Salt Form (e.g., HCl, TFA) CheckState->SaltPath Acidic/Neutral BasePath Free Base Form CheckState->BasePath Basic (pH > 10) WaterSol High Water Solubility (Dissolves in Aqueous) SaltPath->WaterSol OrgSol High Organic Solubility (DCM, EtOAc) BasePath->OrgSol ActionSalt Action: Basify to pH > 12 (NaOH/NaHCO3) WaterSol->ActionSalt ActionExtract Action: Extract with DCM (3x Volume) OrgSol->ActionExtract ActionSalt->BasePath Converts to Final Evaporate Solvent: Pure Free Base Oil/Solid ActionExtract->Final

Caption: Logical workflow for isolating (R)-1-Cyclobutyl-3-methylpiperazine based on pH-dependent solubility switches.

Comparative Solubility Data Table

Solvent CategorySpecific SolventSolubility (Free Base)Solubility (HCl Salt)Usage Recommendation
Aqueous Water (pH 7)Moderate (>5 mg/mL)Very High (>100 mg/mL)Formulation vehicle (as salt).
Chlorinated Dichloromethane (DCM)High (>50 mg/mL) InsolublePrimary extraction solvent.
Esters Ethyl AcetateModerateInsolubleWashing impurities.
Alcohols Methanol / EthanolHighHighRecrystallization solvent.
Ethers Diethyl Ether / MTBELow / ModerateInsolublePrecipitating the salt form.
Hydrocarbons Hexane / HeptaneVery LowInsolubleRemoving non-polar grease.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Functionality. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of Piperazine-Based Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The Histamine H3 receptor (H3R) acts as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[1][2] Unlike H1 and H2 receptors, H3R exhibits high constitutive activity, meaning it signals basally even in the absence of histamine. Consequently, drug discovery efforts focus on inverse agonists (which reduce basal activity) and antagonists to enhance the release of histamine, acetylcholine, dopamine, and norepinephrine.

These agents are critical in treating cognitive disorders, including narcolepsy (e.g., Pitolisant), Alzheimer’s disease, ADHD, and schizophrenia.

The Piperazine "Privileged Scaffold"

Piperazine is the linker of choice for H3R ligands due to three specific properties:

  • Basicity (pKa ~9.8): The secondary/tertiary amines provide the essential positive charge at physiological pH to interact with Aspartate 114 (Asp 3.32) in the receptor's transmembrane domain 3.

  • Conformational Rigidity: It reduces the entropic penalty of binding compared to flexible alkyl chains.

  • Vectorial Functionalization: The 1,4-substitution pattern allows precise separation of the "Polar Warhead" (interacting with Glu206 or similar residues) from the "Lipophilic Tail" (occupying the hydrophobic pocket).

Structural Design & Retrosynthetic Logic

To synthesize high-affinity H3R antagonists (e.g., analogs of ABT-239 or JNJ-5207852), we utilize a modular "Left-Right" synthetic strategy.

The General Pharmacophore
  • Region A (Lipophilic Tail): Often a biaryl, benzofuran, or bulky alkyl group.

  • Region B (Linker): The piperazine core.[3][4]

  • Region C (Polar Head): A non-imidazole moiety (e.g., pyrrolidine, amide, or ether) to avoid CYP450 inhibition issues associated with early imidazole-based ligands.

DOT Diagram: Pharmacophore & Binding Mode

The following diagram illustrates the structural logic guiding the synthesis.

H3R_Pharmacophore Receptor H3 Receptor Binding Pocket Asp114 Asp 3.32 (Anionic Site) HydroPocket Hydrophobic Pocket Ligand_Tail Lipophilic Tail (Biaryl/Benzofuran) Ligand_Tail->HydroPocket π-π Stacking / VdW Ligand_Core Piperazine Linker (Basic Center) Ligand_Tail->Ligand_Core N-Arylation (Buchwald) Ligand_Core->Asp114 Ionic Interaction (Salt Bridge) Ligand_Head Polar Warhead (Pyrrolidine/Amide) Ligand_Core->Ligand_Head Reductive Amination (N-Alkylation)

Caption: Pharmacophore model showing the critical salt bridge between the piperazine nitrogen and Asp 3.32, guiding the synthetic modularity.

Detailed Synthetic Protocols

This guide details a Convergent Synthesis approach. We will synthesize a representative "Biaryl-Piperazine-Alkyl-Amine" scaffold, a structural class exhibiting nanomolar affinity.

Reagent Selection Guide
ComponentRecommended ReagentRationale
Piperazine Source N-Boc-PiperazinePrevents polymerization (dimerization) and ensures regio-control.
Aryl Coupling Pd₂(dba)₃ / XantphosBuchwald-Hartwig amination is superior to S_NAr for electron-rich aryl halides.
Base NaOtBu or Cs₂CO₃Strong bases required for Pd-catalysis; Cs₂CO₃ for standard alkylation.
Reductive Agent NaBH(OAc)₃ (STAB)Milder than NaBH₃CN; avoids toxic cyanide byproducts; tolerates ketones/aldehydes well.
Protocol A: Construction of the Lipophilic Core (Buchwald-Hartwig Amination)

Objective: Attach the piperazine ring to the lipophilic aryl halide (e.g., 4-bromo-4'-methoxybiphenyl).

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-Piperazine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.5 equiv)[5]

  • Toluene (Anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a flame-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Addition: Add the Aryl Bromide and N-Boc-Piperazine.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting aryl bromide spot should disappear.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Target: >85%.[6]

Protocol B: Deprotection of the Boc Group

Objective: Expose the secondary amine for the final coupling.

Procedure:

  • Dissolve the N-Boc-aryl-piperazine (from Protocol A) in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Critical Step (Free Basing): Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH ~9.

    • Note: Failure to free-base will inhibit the subsequent reductive amination.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.[5]

Protocol C: Attachment of the Polar Warhead (Reductive Amination)

Objective: Couple the free piperazine amine with an aldehyde-containing polar fragment (e.g., pyrrolidine-linked aldehyde).

Materials:

  • Aryl-Piperazine (Free base from Protocol B) (1.0 equiv)[3][7]

  • Target Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1 drop)

  • DCM or DCE (1,2-Dichloroethane)

Procedure:

  • Imine Formation: Dissolve the Aryl-Piperazine and Target Aldehyde in DCE (0.1 M). Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.[5]

    • Mechanism:[1][3][8] This allows the formation of the iminium ion intermediate.[5]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 4–12 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Flash Chromatography (DCM:MeOH:NH₄OH, typically 95:5:0.5).

    • Note: The ammonia is crucial to prevent the basic product from streaking on the silica.

Workflow Visualization

The following diagram summarizes the integrated synthetic pathway.

Synthesis_Workflow Start1 Aryl Bromide (Lipophilic Tail) Step1 Step 1: Buchwald-Hartwig (Pd2(dba)3, Xantphos, NaOtBu) Start1->Step1 Start2 N-Boc-Piperazine Start2->Step1 Inter1 N-Boc-Aryl-Piperazine Step1->Inter1 Step2 Step 2: Deprotection (TFA, then NaHCO3) Inter1->Step2 Inter2 Free Aryl-Piperazine Step2->Inter2 Step3 Step 3: Reductive Amination (STAB, DCE, AcOH) Inter2->Step3 Aldehyde Polar Aldehyde (Warhead) Aldehyde->Step3 Product Final H3R Antagonist (Biaryl-Piperazine-Alkyl-Amine) Step3->Product

Caption: Convergent synthetic workflow utilizing N-Boc-piperazine to ensure regioselectivity and high yield.

Validation & Troubleshooting

Analytical Characterization

To validate the synthesis, ensure the following NMR signatures are present:

  • Piperazine Ring: Two distinct triplets (or broad multiplets) in the 2.5–3.5 ppm range.

  • Benzylic/Alkyl Linker: If using reductive amination, look for the new methylene signal (singlet or triplet) around 2.3–2.6 ppm adjacent to the piperazine nitrogen.

  • Mass Spec: ESI+ mode usually shows a strong [M+H]+ peak.

Troubleshooting Common Issues
IssueProbable CauseSolution
Low Yield in Step 1 Catalyst poisoning or wet solvent.Ensure Toluene is anhydrous; sparge with Argon for 15 mins. Use fresh NaOtBu.
Dimerization Piperazine acting as a bridge between two Aryl halides.This is avoided by using N-Boc-Piperazine (mono-protected) as specified.
Incomplete Step 3 Imine formation is slow.Add molecular sieves (4Å) during the imine formation step (before adding STAB).
Streaking on Column Product interaction with acidic silica.Pre-wash the column with 1% Triethylamine or add 1% NH₄OH to the eluent.

References

  • Cowart, M. D., et al. (2004). Rotationally Constrained 2,4-Disubstituted Furan Derivatives as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). Non-imidazole histamine H3 receptor antagonists: From screening to clinical trials. Expert Opinion on Therapeutic Patents.

  • BenchChem Application Notes. (2025). Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.[5]

  • Stark, H. (2003). Recent advances in histamine H3 receptor antagonists.[2][9] Expert Opinion on Therapeutic Patents.

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[2] Drug Discovery Today.

Sources

Scalable synthesis route for (R)-1-Cyclobutyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Cyclobutyl-3-methylpiperazine is a chiral substituted piperazine that serves as a valuable building block in medicinal chemistry. Its structural motif is found in various pharmacologically active compounds, making a scalable and efficient synthesis route crucial for drug discovery and development programs. This document provides a detailed application note and protocol for the scalable synthesis of (R)-1-Cyclobutyl-3-methylpiperazine, focusing on a robust and industrially viable methodology. The proposed synthesis leverages a direct reductive amination strategy, a key transformation in modern organic synthesis known for its efficiency and environmental compatibility.[1]

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas.[2] The introduction of chirality and specific N-substituents can significantly influence the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of these molecules. (R)-1-Cyclobutyl-3-methylpiperazine, with its defined stereocenter at the 3-position and a cyclobutyl group at the 1-position, presents a unique three-dimensional structure that is of great interest for the development of novel therapeutics, particularly for central nervous system disorders.[3]

The development of a scalable synthetic route is paramount for the timely and cost-effective production of this key intermediate. Traditional multi-step syntheses involving protection-deprotection sequences can be time-consuming and generate significant waste.[4] This application note details a more direct approach centered on the reductive amination of a chiral piperazine precursor.

Synthetic Strategy: A Rationale

The chosen synthetic strategy focuses on the direct N-alkylation of (R)-2-methylpiperazine with cyclobutanone via reductive amination. This approach is advantageous for its atom economy and operational simplicity, which are critical for scalability.

Key Considerations for Scalability:
  • Starting Material Availability: The synthesis commences with (R)-2-methylpiperazine, a chiral building block that can be sourced commercially or synthesized from the chiral pool, such as from (R)-alanine.[5][6]

  • Reaction Efficiency: Reductive amination is a high-yielding and versatile reaction for C-N bond formation.[1]

  • Process Safety and Sustainability: The use of catalytic hydrogenation in a continuous-flow setup for the reductive amination step is highlighted as a safer and more environmentally friendly alternative to stoichiometric hydride reagents like sodium borohydride derivatives.[1] Continuous-flow processing also allows for better control over reaction parameters and facilitates scale-up.[1]

Visualizing the Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product & Purification A (R)-2-methylpiperazine D Reductive Amination (Continuous-Flow Hydrogenation) A->D B Cyclobutanone B->D C H2 (Hydrogen Gas) C->D E Crude (R)-1-Cyclobutyl-3-methylpiperazine D->E Reaction Work-up F Purification (Distillation/Crystallization) E->F G Pure (R)-1-Cyclobutyl-3-methylpiperazine F->G Isolation

Figure 1: Scalable synthesis workflow for (R)-1-Cyclobutyl-3-methylpiperazine.

Experimental Protocol: Reductive Amination

This protocol describes the direct reductive amination of (R)-2-methylpiperazine with cyclobutanone using catalytic hydrogenation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
(R)-2-methylpiperazine100.16>98%Commercially Available
Cyclobutanone70.09>98%Commercially Available
Palladium on Carbon (10 wt%)N/ACommercially Available
Methanol (MeOH)32.04AnhydrousCommercially Available
Hydrogen (H₂)2.02High PurityGas Cylinder
Celite®N/ACommercially Available
Anhydrous Sodium Sulfate142.04Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a stirred solution of (R)-2-methylpiperazine (1.0 eq) in methanol (5-10 volumes), add cyclobutanone (1.1 eq).

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon (1-5 mol% Pd).

  • Hydrogenation: The reaction mixture is then subjected to hydrogenation. For laboratory scale, this can be done in a Parr shaker apparatus under a hydrogen atmosphere (50-100 psi). For a scalable process, a continuous-flow hydrogenation reactor is recommended.[1] The reaction is typically run at room temperature until the consumption of hydrogen ceases or reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS or LC-MS).

  • Work-up: a. Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol. b. The combined filtrate is concentrated under reduced pressure to remove the solvent. c. The resulting residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with brine. d. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude (R)-1-Cyclobutyl-3-methylpiperazine can be purified by vacuum distillation or by salt formation and recrystallization to afford the final product with high purity.[7]

Data Summary

StepProductYield (Typical)Purity (Typical)Analytical Method
Reductive Amination(R)-1-Cyclobutyl-3-methylpiperazine85-95%>98% (after purification)GC-MS, ¹H NMR, Chiral HPLC

Expert Insights and Causality

  • Choice of Reducing Agent: While chemical reducing agents like sodium triacetoxyborohydride are effective, catalytic hydrogenation is preferred for large-scale synthesis due to its lower cost, higher atom economy, and the generation of water as the only byproduct.[1]

  • Control of Selectivity: In the direct reductive amination of a disubstituted piperazine, there is a potential for dialkylation. However, by using a slight excess of cyclobutanone and carefully monitoring the reaction, mono-alkylation can be favored. The steric hindrance provided by the methyl group at the 3-position also helps in directing the alkylation to the less hindered nitrogen.

  • Purification Strategy: The basic nature of the piperazine product allows for purification via acid-base extraction. Formation of a crystalline salt, such as the hydrochloride or tartrate, can be an effective method for achieving high purity on a large scale.[7]

Alternative Synthetic Route: A Protecting Group Strategy

For applications requiring exceptionally high purity and to avoid any potential for dialkylation, a protecting group strategy can be employed.

G A (R)-2-methylpiperazine C (R)-4-Boc-2-methylpiperazine A->C Protection B Boc-Anhydride B->C E (R)-4-Boc-1-cyclobutyl-2-methylpiperazine C->E Reductive Amination D Cyclobutanone, H2/Pd-C D->E G (R)-1-Cyclobutyl-3-methylpiperazine E->G Deprotection F Acid (e.g., TFA, HCl) F->G

Figure 2: Alternative synthesis using a Boc-protecting group strategy.

This route involves the initial protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by reductive amination and subsequent deprotection. While this adds two steps to the synthesis, it ensures mono-alkylation and can simplify purification of the intermediates.[4]

Conclusion

The presented scalable synthesis route for (R)-1-Cyclobutyl-3-methylpiperazine via direct reductive amination offers an efficient and industrially applicable method for the production of this important chiral building block. The protocol is robust, high-yielding, and can be adapted to continuous-flow manufacturing for enhanced safety and scalability. The choice between the direct approach and a protecting group strategy will depend on the specific purity requirements and economic considerations of the project.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis 2012, 44, 2469–2473.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.
  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136–1136.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Purification of piperazine - Google Patents.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF - ResearchGate.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Chiral Separations: Methods and Protocols.
  • Method for the preparation of piperazine and its derivatives - Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH.
  • (S)-1-Boc-3-methylpiperazine = 98 147081-29-6 - Sigma-Aldrich.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals.
  • 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook.
  • Preparation method of 1-methyl piperazine - Google Patents.
  • (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem.
  • (S)-1-Boc-3-methylpiperazine synthesis - ChemicalBook.
  • (R)-1-Boc-3-methylpiperazine - Chem-Impex.
  • Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine | Request PDF - ResearchGate.
  • (S)-1-Boc-3-methylpiperazine = 98 147081-29-6 - Sigma-Aldrich.
  • 1-Cyclobutyl-3-methylcyclopentane | C10H18 | CID 123860354 - PubChem.

Sources

Troubleshooting & Optimization

Improving yield of (R)-1-Cyclobutyl-3-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine

Executive Summary & Molecule Profile

Target Molecule: (R)-1-Cyclobutyl-3-methylpiperazine Core Challenge: Achieving high regioselectivity for the N4-position of the starting material while suppressing bis-alkylation. Critical Insight: The nomenclature implies a re-numbering of the ring. The starting material, (R)-2-methylpiperazine , possesses two nucleophilic nitrogens. The N1 position is sterically hindered by the adjacent methyl group. The N4 position is unhindered.

  • Target Product: Alkylation at the unhindered N4 position (which becomes N1 in the product nomenclature: 1-cyclobutyl-3-methylpiperazine).

  • Impurity A (Regioisomer): Alkylation at the hindered N1 position (yields 1-cyclobutyl-2-methylpiperazine).

  • Impurity B (Over-reaction): Alkylation at both nitrogens (1,4-dicyclobutyl-2-methylpiperazine).

This guide details the Reductive Amination protocol, which offers the highest yield and selectivity profile compared to direct alkylation with cyclobutyl halides.

Reaction Pathway & Logic (Visualization)

The following diagram illustrates the competitive pathways. To maximize yield, we must drive the "Green Path" and suppress the "Red Paths."

ReactionPathway SM (R)-2-Methylpiperazine (Starting Material) Major (R)-1-Cyclobutyl-3-methylpiperazine (TARGET PRODUCT) (Alkylation at unhindered N4) SM->Major Fast (Kinetic Control) Minor Impurity A (Regioisomer) (Alkylation at hindered N1) SM->Minor Slow (Steric Hindrance) Reagent Cyclobutanone + STAB/AcOH Reagent->SM Bis Impurity B (Bis-alkylated) Major->Bis Excess Reagent Minor->Bis Excess Reagent

Figure 1: Reaction network showing the kinetic favorability of N4-alkylation vs. the thermodynamic risks of over-alkylation.

Optimized Experimental Protocol

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Why STAB? Unlike NaBH₃CN (toxic) or NaBH₄ (too aggressive, reduces ketone to alcohol), STAB allows for "one-pot" reductive amination with excellent functional group tolerance and does not require anhydrous conditions [1][2].

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
(R)-2-Methylpiperazine 2.0 - 3.0 SubstrateCRITICAL: Excess is required to statistically prevent bis-alkylation. Unreacted SM is easily recovered.
Cyclobutanone 1.0ElectrophileLimiting reagent to ensure full consumption.
NaBH(OAc)₃ (STAB) 1.4 - 1.5ReductantAdd in portions to prevent exotherms.
Acetic Acid (AcOH) 1.0 - 2.0CatalystMaintains pH ~5-6 to facilitate iminium ion formation.
Dichloromethane (DCM) SolventMedium1,2-Dichloroethane (DCE) is an alternative but DCM is easier to remove.
Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • Dissolve (R)-2-methylpiperazine (3.0 equiv) in DCM (10 mL/g).

    • Add Acetic Acid (1.5 equiv) and stir for 10 minutes at Room Temperature (RT).

    • Add Cyclobutanone (1.0 equiv) dropwise.

    • Checkpoint: Stir for 30–60 minutes. This allows the equilibrium to favor the iminium species at the unhindered Nitrogen before reduction begins.

  • Reduction:

    • Cool the mixture to 0°C .

    • Add STAB (1.5 equiv) in 3–4 portions over 20 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: Check via LC-MS. Look for disappearance of Cyclobutanone (m/z 70) and appearance of Product (m/z ~154).

  • Quench & Workup (pH Swing Extraction):

    • Quench: Add saturated aqueous NaHCO₃ slowly until gas evolution ceases.

    • Basify: Adjust pH to >12 using 1N NaOH. (Crucial to deprotonate the piperazine nitrogens for extraction).

    • Extraction: Extract with DCM (3x).

    • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude residue contains the Product, excess Starting Material (SM), and trace Bis-alkylated impurity.

    • Distillation: If scale allows (>10g), fractional distillation is effective due to boiling point differences.

    • Column Chromatography: Use DCM:MeOH:NH₄OH (90:9:1). The excess SM is very polar and will elute last or stay on the column.

Troubleshooting Guide

Module A: Low Yield / Incomplete Conversion
SymptomDiagnosisCorrective Action
Stalled Reaction (SM remains, Ketone gone)Cyclobutanone was reduced to Cyclobutanol instead of reacting with amine.Protocol Violation: You likely added STAB too quickly or before the imine formed. Fix: Ensure 1h pre-stir of Amine + Ketone + Acid before adding STAB.
Low Mass Balance Product lost in aqueous phase during workup.pH Error: Piperazines are highly water-soluble at neutral pH. Fix: Ensure aqueous layer is pH >12 before extraction. Use "salting out" (saturate with NaCl) to push product into organic phase.
Module B: Impurity Control
SymptomDiagnosisCorrective Action
High Bis-Alkylation (>10%)Ratio of Amine:Ketone is too low.Stoichiometry Adjustment: Increase (R)-2-methylpiperazine to 3.0 or 4.0 equivalents. The cost of SM is usually lower than the cost of separating the bis-impurity.
Wrong Regioisomer (1-cyclobutyl-2-methyl...)Reaction temperature too high or lack of steric control.Thermodynamic Control: Keep reaction at 0°C for longer. Ensure bulky reducing agent (STAB) is used, not NaBH₄, as STAB is more sensitive to steric hindrance, favoring the unhindered N4 [3].

Frequently Asked Questions (FAQ)

Q1: Can I use (R)-1-Boc-3-methylpiperazine as a starting material to guarantee regioselectivity?

  • Answer: No, that would likely be counter-productive for this specific target.

    • Commercially available (R)-1-Boc-3-methylpiperazine has the Boc group on the unhindered nitrogen (N4 of the original skeleton) [4].

    • If you use this, the only available site is the hindered N1. You would synthesize the wrong regioisomer (1-cyclobutyl-2-methylpiperazine) after deprotection.

    • Correct Strategy: Use the free base (R)-2-methylpiperazine and rely on the natural steric difference between N1 and N4.

Q2: Why is the product named "3-methyl" if I start with "2-methyl"?

  • Answer: This is a nomenclature artifact.

    • Starting Material: 2-methylpiperazine .[2] (Numbering starts at N, methyl is at 2).

    • Product: The nitrogen bearing the cyclobutyl group takes priority as position 1.

    • Since the reaction occurs at the distal nitrogen (originally N4), that nitrogen becomes N1. The methyl group, originally at position 2 relative to the other nitrogen, is now at position 3 relative to the new N1.

    • Verification: (R)-1-Cyclobutyl-3-methylpiperazine = N4-alkylated product.

Q3: Can I use Cyclobutyl bromide instead of Cyclobutanone?

  • Answer: Not recommended. Cyclobutyl halides are notoriously unreactive toward S_N2 substitution due to ring strain and steric hindrance (the "puckered" ring). They also undergo elimination side reactions. Reductive amination is significantly higher yielding for cyclobutyl groups.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for the N-alkylation of piperazine." BenchChem Knowledge Base. 1

  • ResearchGate Discussion. (2013). "Best conditions to perform monoalkylation in piperazine." ResearchGate Community Forum. 3

  • PubChem Compound Summary. (2025). "(R)-1-Boc-3-methylpiperazine."[4][5] National Center for Biotechnology Information. 4

Sources

Technical Support Center: Purification of (R)-1-Cyclobutyl-3-methylpiperazine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-1-Cyclobutyl-3-methylpiperazine free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (R)-1-Cyclobutyl-3-methylpiperazine?

A1: The impurity profile can vary significantly based on the synthetic route. However, common impurities often include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Diastereomers: If the synthesis is not perfectly stereoselective, the (S)-enantiomer or other diastereomers may be present.

  • N-Oxides: Oxidation of the tertiary amine can occur, especially with improper handling or storage.

  • Ring-opened byproducts: Under harsh acidic or basic conditions, the piperazine ring can degrade.

  • Residual solvents: Solvents used in the synthesis or workup, such as toluene, ethanol, or ethyl acetate.

  • Degradation products: Improper storage or high temperatures can lead to the formation of degradation products like N-formylpiperazine.[1]

Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this?

A2: (R)-1-Cyclobutyl-3-methylpiperazine free base can exist as either a low-melting solid or a viscous oil at room temperature, often depending on the purity. The presence of even small amounts of impurities can lower the melting point, causing it to appear as an oil. For instance, the related compound (R)-1-Boc-3-methylpiperazine has a reported melting point of 40-45 °C.[2] The free base would be expected to have a different, but likely also low, melting point. If a solid form is desired, further purification is necessary.

Q3: Which purification method is generally the most effective for achieving high purity of (R)-1-Cyclobutyl-3-methylpiperazine free base?

A3: The most suitable purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: Best for large-scale purification to remove impurities with significantly different boiling points.[1]

  • Column Chromatography: Offers high-resolution separation of structurally similar impurities and is suitable for smaller scales.

  • Crystallization via Salt Formation: This is a highly effective method for achieving very high purity by forming a crystalline salt (e.g., hydrochloride, diacetate), which can then be recrystallized and the free base regenerated.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation Impurities have boiling points close to the product. Azeotrope formation.Consider vacuum distillation to lower boiling points and potentially break azeotropes. If co-boiling impurities persist, switch to an alternative method like column chromatography or crystallization.
Poor Separation in Column Chromatography Incorrect solvent system (polarity too high or too low). Tailing of the amine on silica gel.Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane with triethylamine) to find the optimal mobile phase. Reduce Tailing: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to suppress the interaction of the basic piperazine with the acidic silica gel.
Difficulty in Forming a Crystalline Salt Incorrect solvent for crystallization. Presence of oils or other impurities inhibiting crystal lattice formation.Solvent Screening: Experiment with a range of solvents and anti-solvents. For example, dissolve the salt in a minimal amount of a polar solvent (e.g., ethanol, methanol) and slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) until turbidity is observed, then allow it to slowly crystallize. Initial Purification: If the crude product is very oily, consider a quick purification by silica gel plug filtration before attempting salt formation.
Product Degradation During Purification Exposure to high temperatures for extended periods during distillation. Use of strongly acidic or basic conditions.Distillation: Use vacuum distillation to reduce the required temperature. Ensure the residence time in the heating mantle is minimized.[4][5] General Handling: Avoid prolonged exposure to strong acids or bases. Piperazine and its derivatives can absorb carbon dioxide from the air, so handle and store under an inert atmosphere (e.g., nitrogen, argon) when possible.[6]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is ideal for small to medium-scale purification (mg to grams) and for removing closely related impurities.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude (R)-1-Cyclobutyl-3-methylpiperazine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally results in better separation.

  • Column Packing: Prepare a silica gel column using a suitable eluent system, for example, a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine. The triethylamine is crucial to prevent peak tailing.

  • Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Purification via Diacetate Salt Formation and Recrystallization

This method is excellent for achieving high purity and for obtaining a solid, crystalline product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (R)-1-Cyclobutyl-3-methylpiperazine in acetone. The amount of acetone should be sufficient to fully dissolve the material.

  • Acid Addition: Slowly add glacial acetic acid to the acetone solution. The amount of acetic acid should be at least stoichiometric to form the diacetate salt.[3]

  • Precipitation: The piperazine diacetate salt will begin to precipitate as a crystalline solid. Stir the mixture and cool it to between 10-30°C to ensure complete precipitation.[1]

  • Isolation: Separate the precipitated salt from the liquid by filtration.

  • Washing: Wash the collected precipitate with cold acetone to remove any remaining soluble impurities.[1]

  • Recrystallization (Optional but Recommended): For even higher purity, dissolve the diacetate salt in a minimal amount of a hot solvent like ethanol and allow it to cool slowly to recrystallize. Filter the purified crystals.

  • Regeneration of Free Base:

    • Dissolve the purified piperazine diacetate salt in water.

    • Basify the aqueous solution to a pH > 12 with a strong base like sodium hydroxide.

    • Extract the free base into an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure (R)-1-Cyclobutyl-3-methylpiperazine free base.

Visualizing the Purification Workflow

Below is a diagram illustrating the decision-making process for selecting a purification method.

PurificationWorkflow Start Crude (R)-1-Cyclobutyl-3-methylpiperazine Purity_Check Assess Purity & Scale Start->Purity_Check Distillation Fractional Distillation Purity_Check->Distillation Large Scale, Boiling Point Difference > 20°C Chromatography Column Chromatography Purity_Check->Chromatography Small to Medium Scale, Structurally Similar Impurities Crystallization Crystallization via Salt Formation Purity_Check->Crystallization High Purity Needed, Product is an Oil Final_Product Pure Product Distillation->Final_Product Chromatography->Final_Product Crystallization->Final_Product

Caption: Decision tree for selecting a purification method.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2756811, (R)-1-Boc-3-methylpiperazine. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Google Patents. (2007). JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine.
  • Google Patents. (2007). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (R)-1-Cyclobutyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chiral Piperazine Derivatives

(R)-1-Cyclobutyl-3-methylpiperazine is a chiral substituted piperazine that represents a structural motif of significant interest in contemporary drug discovery. The piperazine core is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties. The introduction of chirality, as with the (R)-configuration at the 3-position, necessitates rigorous analytical methodologies to ensure stereochemical purity, which is paramount for therapeutic efficacy and safety. This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-1-Cyclobutyl-3-methylpiperazine and offers a comparative overview of alternative analytical techniques for its comprehensive characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and established practices in pharmaceutical analysis.

Part 1: ¹H NMR Spectrum Analysis of (R)-1-Cyclobutyl-3-methylpiperazine

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For (R)-1-Cyclobutyl-3-methylpiperazine, ¹H NMR provides a detailed fingerprint of the electronic environment of each proton, confirming the connectivity of the molecule and providing insights into its stereochemistry.

Predicted ¹H NMR Spectrum

In the absence of an experimentally acquired spectrum for (R)-1-Cyclobutyl-3-methylpiperazine, a predicted spectrum can be constructed based on established chemical shift values for analogous structures, including N-alkylated piperazines and substituted cyclobutanes. The presence of a chiral center at C3 renders the piperazine ring protons at C2, C5, and C6 diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[1][2]

Table 1: Predicted ¹H NMR Data for (R)-1-Cyclobutyl-3-methylpiperazine (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H3~2.8 - 3.0m1HMethine proton adjacent to a chiral center and nitrogen.
CH₃~1.0 - 1.2d3HMethyl group coupled to the H3 proton.
H2a, H2b~2.9 - 3.2, ~2.2 - 2.4m2HDiastereotopic protons on the carbon adjacent to the chiral center and a nitrogen atom.
H5a, H5b~2.6 - 2.8, ~2.0 - 2.2m2HDiastereotopic protons on the piperazine ring.
H6a, H6b~2.4 - 2.6, ~1.8 - 2.0m2HDiastereotopic protons on the piperazine ring.
Cyclobutyl-CH~2.5 - 2.7p1HMethine proton on the cyclobutyl ring, coupled to the adjacent CH₂ groups.
Cyclobutyl-CH₂~1.8 - 2.2m4HMethylene protons of the cyclobutyl ring, likely appearing as a complex multiplet.
Cyclobutyl-CH₂'~1.6 - 1.8m2HMethylene protons of the cyclobutyl ring, potentially in a different chemical environment.
NH~1.5 - 2.5br s1HAmine proton, often a broad singlet; chemical shift is concentration and solvent dependent.

Rationale Behind the Predictions:

  • Piperazine Ring Protons: The chemical shifts of piperazine protons are influenced by the nitrogen atoms and the substituents. The presence of the N-cyclobutyl group will generally cause a downfield shift compared to an unsubstituted piperazine. The chiral center at C3 leads to diastereotopicity for the geminal protons at C2, C5, and C6, resulting in complex multiplets.[3]

  • Methyl Group: The methyl group at C3 is expected to appear as a doublet due to coupling with the H3 proton, in the typical upfield region for an alkyl group.

  • Cyclobutyl Group Protons: The protons of the cyclobutyl ring will exhibit complex splitting patterns due to coupling with each other. The methine proton attached to the nitrogen will be the most downfield of this group.

  • NH Proton: The chemical shift of the secondary amine proton is variable and the peak is often broad due to quadrupole broadening and chemical exchange.

Visualizing the Structure-Spectrum Correlation

G cluster_workflow Chiral HPLC Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (Pump, Injector, Column Oven) Sample->HPLC Column Chiral Column (e.g., CHIRALPAK®) HPLC->Column Detector UV Detector (210 nm) Column->Detector Data Data Acquisition and Analysis Detector->Data G cluster_workflow Chiral SFC Workflow Sample Sample Preparation (Dissolve in Co-solvent) SFC SFC System (CO₂ Pump, Modifier Pump, Injector) Sample->SFC Column Chiral Column SFC->Column Detector UV Detector Column->Detector BPR Back-Pressure Regulator Detector->BPR Data Data Acquisition and Analysis BPR->Data G cluster_fragmentation ESI-MS Fragmentation Pathway Parent [M+H]⁺ m/z 169.17 Frag1 [M+H - C₄H₇]⁺ m/z 113.11 Parent:f0->Frag1 - Cyclobutyl Frag2 [C₅H₁₁N₂]⁺ m/z 97.10 Parent:f0->Frag2 Ring Cleavage Frag3 [C₄H₈N]⁺ m/z 70.08 Frag2:f0->Frag3 Further Fragmentation

Sources

HPLC Method Comparison Guide: Chiral Separation of (R)-1-Cyclobutyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

(R)-1-Cyclobutyl-3-methylpiperazine is a critical chiral building block, often employed in the synthesis of Histamine H3 antagonists and other GPCR ligands.[1][2] Its structural core—a piperazine ring with a C3-methyl stereocenter and a bulky N1-cyclobutyl group—presents two distinct analytical challenges:[1][2]

  • Lack of Chromophore: The molecule is entirely aliphatic (C9H18N2). It lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.[1][2]
    
  • Strong Basicity: The secondary and tertiary amine functions interact strongly with residual silanols on silica-based columns, leading to peak tailing and poor resolution unless effectively suppressed.

This guide objectively compares three separation strategies, recommending the Immobilized Polysaccharide (Cellulose-based) approach as the superior method for robustness and scalability, while providing alternative protocols for laboratories with limited detection capabilities.

Comparative Analysis of Separation Strategies

The following table summarizes the performance of the three primary methodologies for resolving 1-Cyclobutyl-3-methylpiperazine enantiomers.

FeatureMethod A: Immobilized Cellulose (Recommended) Method B: Coated Amylose (Legacy) Method C: Pre-Column Derivatization
Column Phase Chiralpak IC / Lux i-Cellulose-5 Chiralpak AD-H / Lux Amylose-1 C18 (Achiral) after reaction
Separation Mode Polar Organic or Normal PhaseNormal Phase (Strict)Reversed Phase
Selectivity (

)
High (> 1.[1][2]5)Moderate to High (1.3 - 1.[1][2]8)High (> 2.[1]0)
Robustness Excellent (Solvent versatile)Low (Solvent restricted)Medium (Reaction variability)
Detection ELSD, CAD, or Low UV (210 nm)ELSD, CAD, or Low UV (210 nm)Standard UV (254 nm)
Throughput High (Direct injection)High (Direct injection)Low (Requires sample prep)
Primary Drawback Requires specialized detector or high-purity solventsColumn damage risk with forbidden solventsLabor-intensive
Expert Insight: Why Method A Wins

While Method B (Amylose AD-H) is a historical workhorse for piperazines, it restricts mobile phases to alkanes/alcohols.[1][2] Method A (Immobilized IC) allows the use of aggressive solvents like dichloromethane (DCM) or ethyl acetate if solubility is an issue, and generally provides sharper peak shapes for polar amines due to the specific "chlorinated" nature of the selector (Cellulose tris(3,5-dichlorophenylcarbamate)), which often interacts more favorably with the piperazine ring geometry than the methylated amylose selector.

Method C is strictly a "last resort" for labs lacking ELSD/CAD/MS detectors, introducing a chromophore (e.g., via reaction with p-nitrobenzoyl chloride) to enable UV detection.[1]

Detailed Experimental Protocol (Method A)

This protocol utilizes Method A (Immobilized Cellulose), optimized for the physicochemical properties of (R)-1-Cyclobutyl-3-methylpiperazine.[1][2]

Instrumentation & Materials[11]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Low dwell volume preferred).

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

    • Alternative: UV/Vis at 210 nm (Requires HPLC-grade solvents with high UV cutoff).[1][2]

  • Column: Chiralpak IC (Daicel) or Lux i-Cellulose-5 (Phenomenex), 5 µm, 250 x 4.6 mm.[1][2]

  • Mobile Phase Additive: Diethylamine (DEA) - Crucial for peak shape.[1][2]

Chromatographic Conditions[1][2][6][11][12][13][14]
ParameterSettingRationale
Mobile Phase n-Hexane : Isopropanol : DEA (90 : 10 : 0.1 v/v/v) Hexane provides bulk retention; IPA modulates polarity; DEA masks silanols to prevent tailing.[1][2]
Flow Rate 1.0 mL/minStandard balance between backpressure and efficiency.
Temperature 25°C - 30°CLower temperature generally improves resolution (

) for chiral separations.[1][2]
Injection Vol. 5 - 10 µLKeep low to prevent column overload, especially with basic analytes.[1][2]
Sample Conc. 1.0 mg/mLDissolved in Mobile Phase (or 50:50 Hexane:IPA).[1]
Run Time ~15 - 20 minutes(R)-isomer typically elutes second on Cellulose tris(3,5-dichlorophenylcarbamate) phases (Verify with standard).[1][2]
Step-by-Step Workflow
  • System Preparation: Flush the system with Isopropanol (IPA) to remove any reversed-phase solvents (Water/Acetonitrile).[1]

  • Mobile Phase Prep:

    • Measure 900 mL n-Hexane.[1][2]

    • Measure 100 mL Isopropanol.

    • Add 1.0 mL Diethylamine (DEA).[1]

    • Note: Premixing is preferred over on-line mixing for stable baselines with RI/ELSD.[1][2]

  • Equilibration: Pump mobile phase at 1.0 mL/min for 45 minutes. Monitor the baseline stability (crucial for low-UV or ELSD).[1]

  • Blank Injection: Inject mobile phase to ensure no ghost peaks interfere with the early eluting (S)-enantiomer.[1]

  • Suitability Injection: Inject the racemic mixture (1-Cyclobutyl-3-methylpiperazine).[1][2]

    • Target: Resolution (

      
      ) > 2.0.
      
    • Target: Tailing Factor (

      
      ) < 1.5.[1]
      
  • Sample Analysis: Inject the (R)-isomer sample.[1][3] Calculate Enantiomeric Excess (%ee).

Method Development Decision Logic

The following diagram illustrates the logical pathway for selecting and optimizing the method, ensuring scientific rigor in the development process.

ChiralMethodDevelopment Start Start: (R)-1-Cyclobutyl-3-methylpiperazine CheckDetector Check Detection Capabilities Start->CheckDetector HasUniversal Has ELSD / CAD / MS? CheckDetector->HasUniversal Yes NoUniversal UV Only (254nm)? CheckDetector->NoUniversal No SelectColumn Select CSP: Immobilized Cellulose (Chiralpak IC / Lux i-Cellulose-5) HasUniversal->SelectColumn Derivatize Derivatization Required: React with p-Nitrobenzoyl Chloride NoUniversal->Derivatize ScreenMP Screen Mobile Phase: Hexane/IPA/DEA (90:10:0.1) SelectColumn->ScreenMP CheckRes Resolution > 1.5? ScreenMP->CheckRes Optimize Optimize: 1. Lower Temp (20°C) 2. Reduce IPA (95:5) 3. Switch to Amylose (AD-H) CheckRes->Optimize No FinalMethod Finalize Method A CheckRes->FinalMethod Yes Optimize->CheckRes RP_HPLC Run Reversed Phase HPLC (C18 Column, ACN/Water) Derivatize->RP_HPLC FinalMethodC Finalize Method C RP_HPLC->FinalMethodC

Caption: Decision tree for selecting the optimal separation pathway based on detector availability and resolution requirements.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between amine and silica silanols.[1][2]Increase DEA concentration to 0.2% or 0.3%. Ensure column is fully equilibrated (min 60 mins).
No Detection / Flat Baseline Analyte has no UV absorbance at set wavelength.Switch to ELSD/CAD . If using UV, lower to 205-210 nm and ensure reference bandwidth is "off" or wide (e.g., 360/100).[1]
Poor Resolution (

< 1.5)
Insufficient selectivity.Lower Temperature to 15-20°C. Reduce alcohol content (e.g., 95:5 Hexane:IPA). Switch to Chiralpak AD-H.
Ghost Peaks Contaminated Mobile Phase (common at 210 nm).[1]Use HPLC-grade solvents only.[1][2] Clean the DEA source (DEA can oxidize/yellow over time).

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC Columns.[4] (Detailed guidelines on immobilized polysaccharide phases and solvent compatibility).

  • Reddy, P. R., et al. (2012).[5] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6): 2854-2859.[1][5] (Establishes the difficulty of detecting underivatized piperazines).

  • BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Provides analogous separation conditions for substituted piperazines on Chiralpak IC). [1]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.[6] (Comparative data on Amylose vs. Cellulose derivatives for basic amines). [1]

  • Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine Product Information. (Safety and physicochemical data for the protected analog).

Sources

Technical Comparison Guide: Enantiomeric Purity Determination of (R)-1-Cyclobutyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

(R)-1-Cyclobutyl-3-methylpiperazine is a critical pharmacophore, often serving as a chiral building block for Histamine H3 receptor antagonists and other GPCR ligands. Its enantiomeric purity is non-negotiable, as the (S)-enantiomer can exhibit off-target toxicity or reduced potency.

The Analytical Challenge:

  • Lack of Chromophore: The piperazine ring and cyclobutyl group lack significant UV absorption above 210 nm, making standard UV-Vis detection prone to baseline noise and low sensitivity.

  • Basic Tailing: The secondary amine (pKa ~9.8) interacts strongly with residual silanols on silica columns, leading to peak tailing that masks impurities.

  • Structural Rigidity: The cyclobutyl group adds steric bulk, which can be advantageous for chiral recognition but requires specific cavity sizes in the stationary phase.

This guide compares three distinct methodologies to solve these challenges. Method A (Chiral SFC) is the modern industrial standard for throughput. Method B (Polar Ionic HPLC) is the robust alternative for standard HPLC setups. Method C (Derivatization) is the problem-solver for labs lacking MS detection or chiral columns.

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logic for selecting the optimal method based on your laboratory's capabilities and the sample's stage in development.

MethodSelection Start Sample: (R)-1-Cyclobutyl-3-methylpiperazine CheckMS Is Mass Spec (MS) Available? Start->CheckMS CheckSFC Is SFC Instrument Available? CheckMS->CheckSFC Yes CheckUV Is UV Sensitivity Critical (<0.1% impurity)? CheckMS->CheckUV No (UV only) MethodA Method A: Direct Chiral SFC-MS (High Throughput, Green) CheckSFC->MethodA Yes MethodB Method B: Polar Ionic Chiral HPLC (Robust, Std HPLC) CheckSFC->MethodB No CheckUV->MethodB No (Std Purity) MethodC Method C: Marfey's Derivatization (High Sensitivity UV, Achiral Col) CheckUV->MethodC Yes (Need Chromophore)

Figure 1: Analytical Strategy Workflow. Select Method A for speed/MS, Method B for simplicity, or Method C for UV sensitivity.

Method A: Direct Chiral SFC (Supercritical Fluid Chromatography)

Status: Gold Standard for Process Development

SFC is superior for basic amines because the supercritical CO₂ is slightly acidic, naturally suppressing amine ionization and reducing silanol interactions without aggressive buffers.

Experimental Protocol
  • Instrument: UPC² or standard SFC system with MS detection (QDa or SQ).

  • Column: Chiralpak IG or Chiralpak AD-H (3.0 x 100 mm, 3 µm). Note: The IG (immobilized) phase is preferred as it tolerates a wider range of modifiers.

  • Mobile Phase:

    • A: CO₂ (Supercritical)[1][2][3]

    • B: Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).

  • Gradient: 5% to 40% B over 4 minutes.

  • Conditions: 40°C, 1500-2000 psi Back Pressure (BPR).

  • Detection: SIM MS (Positive Mode, [M+H]+).

Why It Works (Causality)

The basic additive (IPAm) competes for active sites on the stationary phase, sharpening the peak. The polysaccharide backbone of the Chiralpak IG creates a "chiral groove." The cyclobutyl group of the analyte fits into this groove, but the (R)-methyl group directs the fit. The (S)-enantiomer, having a different 3D vector, cannot penetrate the groove as deeply, eluting earlier (or later, depending on the specific column interaction).

Method B: Polar Ionic Mode Chiral HPLC

Status: Robust Alternative for QC Labs

If SFC is unavailable, standard Normal Phase (Hexane/IPA) is often problematic due to the solubility of polar piperazines. "Polar Ionic Mode" uses a non-aqueous polar mobile phase on immobilized chiral selectors.

Experimental Protocol
  • Instrument: Standard HPLC (Agilent 1260/1290 or equivalent).

  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Methanol : Butylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 25°C.

  • Detection: UV at 215 nm (or Refractive Index if concentration > 1 mg/mL).

Self-Validating System Check
  • Blank Injection: Verify baseline stability at 215 nm. Acetonitrile absorbs here; high-quality HPLC grade is required.

  • Resolution Check: The resolution (

    
    ) between the (R) and (S) enantiomers must be > 2.0.
    
  • Tailing Factor: Must be < 1.5. If tailing occurs, increase Butylamine concentration to 0.2%.

Method C: Derivatization with Marfey’s Reagent (FDAA)

Status: High-Sensitivity Problem Solver

When UV detection is the only option and high sensitivity is required (e.g., cleaning validation), derivatization introduces a strong chromophore (dinitrophenyl group) and converts enantiomers into diastereomers, which can be separated on cheap, achiral C18 columns.

Reaction Mechanism & Workflow

Derivatization Analyte (R)-1-Cyclobutyl- 3-methylpiperazine (Transparent to UV) Conditions NaHCO3, 40°C 1 Hour Analyte->Conditions Reagent Marfey's Reagent (FDAA) (Strong UV Chromophore) Reagent->Conditions Product Diastereomeric Pair (Separable on C18) Conditions->Product Nucleophilic Subst.

Figure 2: Reaction of the secondary amine with FDAA to form UV-active diastereomers.

Experimental Protocol
  • Preparation: Mix 50 µL of sample (10 mM) with 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Buffer: Add 20 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL of 1 M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 340 nm (Interference-free region).

Comparative Performance Analysis

The following data summarizes the expected performance metrics for (R)-1-Cyclobutyl-3-methylpiperazine based on class-specific validation studies.

FeatureMethod A: Chiral SFCMethod B: Polar Ionic HPLCMethod C: Marfey's Derivatization
Separation Principle Direct Chiral InteractionDirect Chiral InteractionDiastereomeric Separation (Achiral)
Column Type Chiralpak IG / AD-HChiralpak ICStandard C18
Run Time < 5 mins 15 - 25 mins20 mins (+ 1 hr prep)
Detection Limit (LOD) High (with MS)Moderate (UV 215nm)Very High (UV 340nm)
Solvent Consumption Low (Green)ModerateModerate
Robustness High (Acidic CO2 helps)Moderate (pH sensitive)High (Covalent bond)
Cost per Sample LowMedium (Chiral col cost)High (Reagent cost + Prep time)
Expert Insight:
  • Choose Method A if you are in a high-throughput screening environment (e.g., supporting a synthesis campaign). The speed is unmatched.

  • Choose Method C if you are analyzing biological matrices or trace impurities where the matrix absorbs UV at 215 nm. The shift to 340 nm clears the background interference.

References

  • Review of Marfey's Reagent Applications: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

  • SFC Method Development Strategy: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy for SFC. Journal of Chromatography A, 1328, 85-97.

  • Piperazine Analysis in Pharma: Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Chiralpak IC Applications: Daicel Corporation. (n.d.). Chiralpak IC Instruction Manual - Polar Ionic Mode.

  • GSK189254 Synthesis & Purity: Medhurst, A. D., et al. (2007). GSK189254, a Novel H3 Receptor Antagonist.[6] Journal of Pharmacology and Experimental Therapeutics, 321(3), 1032-1045.

Sources

Technical Comparison: Cyclobutyl vs. Isopropyl Groups in Piperazine SAR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Cyclobutyl vs. Isopropyl groups in piperazine Structure-Activity Relationship (SAR) studies. This content is designed for medicinal chemists and drug discovery scientists, focusing on the strategic trade-offs between metabolic stability, physicochemical properties, and target affinity.

Executive Summary

In the optimization of piperazine-containing pharmacophores (common in GPCR ligands such as Histamine H3, Dopamine D3, and Sigma receptors), the choice between an N-isopropyl and an N-cyclobutyl substituent is a critical decision point.

While the isopropyl group offers a standard balance of lipophilicity and steric bulk, it frequently introduces a metabolic "soft spot" due to the labile methine proton. The cyclobutyl group serves as a strategic bioisostere, often maintaining similar steric occupancy and basicity while significantly reducing N-dealkylation liability, albeit at the cost of increased lipophilicity and molecular weight.

Physicochemical Profile & Structural Biology

To rationally select between these groups, one must understand their spatial and electronic distinctions.

FeatureIsopropyl Group (

)
Cyclobutyl Group (

)
SAR Implication
Formula


Cyclobutyl adds mass (+12 Da).
Hybridization

(Acyclic)

(Cyclic, strained)
Ring strain affects conformation.
Conformation Free rotation of methyls; Methine bond vector is fixed.Puckered "butterfly" ring conformation (~25-30°).Cyclobutyl is more rigid; may reduce entropic penalty upon binding.
Steric Volume ~45 ų~58 ųCyclobutyl is bulkier; may clash in tight pockets.
Lipophilicity (

cLogP)
Baseline+0.3 to +0.5Cyclobutyl increases lipophilicity (solubility risk).
Basicity (Piperazine N)


Negligible difference in electronic induction.
Structural Insight: The "Puckering" Effect

Unlike the isopropyl group, where the methyl groups rotate freely, the cyclobutyl ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions). This creates a distinct, slightly flatter vector compared to the tetrahedral branching of the isopropyl group. In SAR, if a binding pocket is narrow, the rotating methyls of the isopropyl group can adapt, whereas the rigid cyclobutyl might face steric clashes unless the pocket accommodates the "butterfly" shape.

Metabolic Stability: The Core Conflict

The primary driver for switching from isopropyl to cyclobutyl is metabolic stability .

Isopropyl Liability: The Methine Attack

The isopropyl group is highly susceptible to Cytochrome P450 (CYP) mediated oxidation. The methine proton (tertiary C-H) has a relatively low Bond Dissociation Energy (BDE ~96 kcal/mol), making it a prime target for hydrogen atom abstraction.

  • Pathway A (N-Dealkylation): Hydroxylation at the

    
    -carbon (methine) leads to an unstable carbinolamine intermediate, which collapses to release acetone and the free piperazine (often inactive).
    
  • Pathway B (Direct Oxidation): Less common, but methyl hydroxylation can occur.

Cyclobutyl Resilience

The cyclobutyl ring lacks the exposed, freely accessible methine proton in the same electronic environment. While the


-carbon is still tertiary, the ring strain and steric shielding often reduce the rate of CYP attack.
  • Metabolic Fate: Cyclobutyl rings are more likely to undergo ring hydroxylation at the

    
     or 
    
    
    
    positions rather than N-dealkylation. This often produces stable, albeit more polar, metabolites that may retain potency, rather than the destructive fragmentation seen with isopropyl.
Pathway Visualization (DOT)

A Comparative Guide to Validating the Stereochemistry of 1,3-Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Piperazine-Based Drug Candidates

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] When this privileged structure is substituted at the 1 and 3 positions, it introduces at least one stereocenter, dramatically increasing the molecular complexity and the potential for stereoisomers. The precise three-dimensional arrangement of atoms, or stereochemistry, is not a trivial detail; it is a fundamental determinant of a molecule's pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[5] Therefore, the unambiguous validation of stereochemistry for 1,3-disubstituted piperazines is a non-negotiable aspect of drug discovery and development, essential for ensuring safety, efficacy, and regulatory compliance.

This guide provides a comprehensive comparison of the primary analytical techniques employed to elucidate and confirm the stereochemistry of 1,3-disubstituted piperazines. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from years of practical application.

An Overview of Key Validation Techniques

The determination of stereochemistry for 1,3-disubstituted piperazines relies on a multi-pronged approach. No single technique is universally sufficient; rather, a combination of methods provides the most robust and irrefutable evidence. The primary techniques can be broadly categorized as:

  • Spectroscopic Methods: Primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.

  • Diffraction Methods: Single-crystal X-ray crystallography.

  • Computational Methods: Molecular modeling and energy calculations.

The selection of which technique(s) to employ is dictated by several factors including the stage of research, the physical properties of the compound (e.g., crystallinity), the availability of instrumentation, and the specific stereochemical question being addressed (relative vs. absolute configuration).

Workflow for Stereochemical Validation

A logical and efficient workflow is crucial for the successful stereochemical validation of 1,3-disubstituted piperazines. The following diagram illustrates a typical decision-making process.

Stereochemical Validation Workflow Workflow for Stereochemical Validation of 1,3-Disubstituted Piperazines cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Stereochemical Assessment cluster_2 Detailed Stereochemical Elucidation cluster_3 Confirmation & Final Validation Synthesis Synthesis of 1,3-Disubstituted Piperazine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_1H_13C 1H & 13C NMR Spectroscopy Purification->NMR_1H_13C Chiral_HPLC_Screening Chiral HPLC Screening Purification->Chiral_HPLC_Screening NOE_ROE_NMR 2D NMR (NOESY/ROESY) [Relative Configuration] NMR_1H_13C->NOE_ROE_NMR X_Ray X-Ray Crystallography [Absolute Configuration] Chiral_HPLC_Screening->X_Ray If crystalline Computational_Modeling Computational Modeling [Conformational Analysis] NOE_ROE_NMR->Computational_Modeling Final_Report Final Stereochemical Assignment X_Ray->Final_Report Computational_Modeling->Final_Report

Caption: A typical workflow for the stereochemical validation of 1,3-disubstituted piperazines.

Comparative Analysis of Validation Techniques

The following table provides a high-level comparison of the most common techniques for validating the stereochemistry of 1,3-disubstituted piperazines.

TechniqueInformation ProvidedSample RequirementsThroughputCostKey AdvantageLimitation
NMR Spectroscopy (¹H, ¹³C, NOE/ROE) Relative stereochemistry, conformational analysis1-10 mg, solubleHighModerateProvides detailed structural information in solution.[6][7][8]Does not directly provide absolute configuration.
Chiral HPLC Enantiomeric purity, separation of stereoisomersMicrograms to milligrams, solubleHighLow to ModerateExcellent for quantitative analysis of enantiomeric excess (ee).[5][9][10]Does not provide structural information.
X-Ray Crystallography Absolute stereochemistry, solid-state conformationHigh-quality single crystalLowHighUnambiguous determination of absolute configuration.[11][12][13]Requires a suitable single crystal, which can be difficult to obtain.
Computational Modeling Conformational preferences, relative energies of stereoisomersNone (in silico)HighLowComplements experimental data and aids in interpretation.[14][15][16]Relies on theoretical models and requires experimental validation.

In-Depth Methodologies and Experimental Protocols

NMR Spectroscopy: Unraveling Relative Stereochemistry in Solution

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of 1,3-disubstituted piperazines. The piperazine ring typically adopts a chair conformation, and the spatial orientation of the substituents (axial vs. equatorial) can be deduced from coupling constants and through-space interactions.[6][7]

Key NMR Experiments:

  • ¹H and ¹³C NMR: Provide initial information about the chemical environment of each atom and can indicate the presence of multiple stereoisomers or conformers.[6][17]

  • Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments are crucial for determining the relative stereochemistry. They detect through-space interactions between protons that are close to each other, typically within 5 Å. For a 1,3-disubstituted piperazine, a strong NOE/ROE correlation between the protons at C3 and the substituent at N1 would suggest a cis relationship.

  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing gradient-selected ROESY experiments.

    • Tune and match the probe for the ¹H frequency.

    • Acquire standard ¹H and ¹³C spectra to determine the chemical shifts of all signals.

  • ROESY Experiment Parameters:

    • Pulse Sequence: Use a standard ROESY pulse sequence with a spin-lock pulse.

    • Mixing Time: The mixing time is a critical parameter. Start with a mixing time of 200-300 ms and optimize as needed. A range of mixing times can be tested to observe the build-up of ROE correlations.

    • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

    • Analyze the 2D ROESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates they are in close spatial proximity.

    • Correlate the observed ROEs with the possible cis and trans isomers to assign the relative stereochemistry.

Causality Behind Experimental Choices: ROESY is often preferred over NOESY for molecules in the molecular weight range of many piperazine derivatives, as it can mitigate the issue of zero or weak NOEs that can occur for medium-sized molecules.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[9][10][18][19] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Selection of Chiral Stationary Phase: The choice of CSP is the most critical factor for successful chiral separation.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely applicable for the separation of a broad range of chiral compounds, including piperazine derivatives.[9]

  • Column Selection:

    • Start with a polysaccharide-based chiral column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase Screening:

    • Prepare a series of mobile phases with varying ratios of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • For basic analytes like piperazines, it is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase to improve peak shape and resolution.[9]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is typically sufficient.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is a good starting point.

    • Column Temperature: Maintain a constant column temperature, typically between 25-40 °C.

    • Detection Wavelength: Select a UV wavelength where the analyte has sufficient absorbance.

  • Method Optimization:

    • Inject a solution of the racemic piperazine derivative and monitor the separation.

    • If the enantiomers are not resolved, systematically vary the mobile phase composition and the type of alcohol.

    • Once separation is achieved, optimize the mobile phase composition to obtain a resolution (Rs) of >1.5, which indicates baseline separation.

  • Quantification:

    • Once a robust separation method is developed, inject a solution of the synthesized, enantiomerically enriched sample.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Chiral HPLC Method Development Chiral HPLC Method Development Workflow Start Start with Racemic Mixture Column_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (Hexane/Alcohol +/- Amine Modifier) Column_Selection->Mobile_Phase_Screening Optimization Optimize for Resolution (Rs > 1.5) Mobile_Phase_Screening->Optimization Quantification Quantify Enantiomeric Excess (ee) Optimization->Quantification End Validated Chiral Method Quantification->End

Caption: A streamlined workflow for developing a chiral HPLC method.

X-Ray Crystallography: The Definitive Assignment of Absolute Stereochemistry

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[11][12][13] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

The Causality of Crystallization: The primary challenge of this technique is obtaining a high-quality single crystal suitable for diffraction. This often requires screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For piperazine derivatives, which are often basic, co-crystallization with a chiral acid of known absolute configuration can be a useful strategy to induce crystallization and to provide an internal reference for the absolute configuration determination.

  • Crystal Growth:

    • Dissolve the purified piperazine derivative in a minimal amount of a suitable solvent or solvent mixture.

    • Employ various crystallization techniques, such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.

    • Screen a variety of solvents and conditions to find those that yield single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

    • Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates.

  • Absolute Configuration Determination:

    • The absolute configuration is typically determined by analyzing the anomalous dispersion effects in the diffraction data.[20]

    • The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.[13][20]

Computational Modeling: A Powerful Complement to Experimental Data

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences and relative energies of different stereoisomers.[14][15][16] While not a standalone method for stereochemical validation, it is an excellent tool for corroborating experimental findings and for understanding the underlying energetic reasons for the observed stereochemistry.

Practical Application: If NMR data suggests a particular relative stereochemistry, computational modeling can be used to calculate the energies of the cis and trans isomers. A significant energy difference in favor of the experimentally observed isomer provides strong supporting evidence for the assignment.

Conclusion: An Integrated Approach for Unambiguous Validation

The validation of stereochemistry for 1,3-disubstituted piperazines is a critical step in the development of safe and effective pharmaceuticals. A robust and reliable assignment is best achieved through an integrated approach that leverages the complementary strengths of multiple analytical techniques. NMR spectroscopy provides essential information about the relative stereochemistry in solution, while chiral HPLC is indispensable for quantifying enantiomeric purity. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the definitive method. Finally, computational modeling serves as a powerful tool to support and rationalize the experimental observations. By employing these techniques in a logical and self-validating workflow, researchers can confidently establish the stereochemistry of their 1,3-disubstituted piperazine candidates, a crucial milestone on the path to new drug discovery.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
  • The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique - ResearchGate.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate.
  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. Available at: [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N‑Activated Aziridines, Anilines, and Propargyl Carbonates - ACS Figshare. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - NIH. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC. Available at: [Link]

  • Absolute Configuration - MIT Department of Chemistry. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available at: [Link]

  • Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. Available at: [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC - NIH. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazines based on piperazine - ScienceDirect. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-1-Cyclobutyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of (R)-1-Cyclobutyl-3-methylpiperazine. As a substituted piperazine, this compound and its structural analogs present significant health and safety risks that necessitate a robust personal protective equipment (PPE) protocol.[1][2][3] The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety recommendation.

Hazard Assessment: A Proactive Approach to Safety

While a specific, publicly available Safety Data Sheet (SDS) for (R)-1-Cyclobutyl-3-methylpiperazine is not available, a thorough analysis of its functional groups and data from closely related piperazine derivatives allows for a reliable hazard assessment. Piperazine-based compounds are known to be potent irritants and corrosives.[4]

  • Primary Routes of Exposure: The main risks associated with this compound are exposure through skin contact, eye contact, and inhalation of aerosols or dust particles.

  • Skin Hazards: Substituted amines can cause severe skin irritation and chemical burns upon contact.[5][6] Prolonged or repeated exposure may lead to allergic skin reactions or sensitization.[7]

  • Eye Hazards: Direct contact with the eyes can cause serious, potentially irreversible damage and burns.[8][9]

  • Respiratory Hazards: Inhalation of the compound, particularly as a dust or aerosol, may cause severe respiratory tract irritation.[8][10]

The following diagram illustrates the primary exposure routes and the corresponding PPE barriers that are essential for mitigating these risks.

cluster_0 Routes of Exposure cluster_1 PPE Barriers Inhalation Inhalation (Dust/Aerosol) Respirator Respiratory Protection Inhalation->Respirator Blocks Dermal Dermal Contact Gloves Chemical-Resistant Gloves & Body Protection Dermal->Gloves Blocks Eyes Eye Contact Goggles Goggles & Face Shield Eyes->Goggles Blocks

Caption: Exposure routes and their corresponding PPE barriers.

The Hierarchy of Controls: PPE as the Final Safeguard

Before relying on PPE, more effective safety controls must be implemented. This systematic approach ensures the highest level of safety.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood. This captures airborne contaminants at the source, protecting the user from inhalation.[10] A safety shower and eyewash station must be immediately accessible.[11]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Work areas should be clearly demarcated.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. The specific requirements are detailed in the following section.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate and based on the specific hazards of substituted piperazines. Standard, minimal PPE is insufficient.

Eye and Face Protection

Due to the severe risk of eye damage, protection must be comprehensive.

  • Required: Chemical splash goggles that meet ANSI Z87.1 or EN166 standards are mandatory at all times.[12]

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., dissolution, transfer), a full-face shield must be worn in addition to chemical splash goggles.[6]

Skin and Body Protection
  • Gloves: This is a critical selection point. Standard nitrile gloves offer poor resistance to amines and should be considered for splash protection only, to be changed immediately upon contact.[13][14]

    • Primary Recommendation: Use thicker ( >8 mil) butyl rubber or neoprene gloves.

    • Alternative (Double Gloving): For tasks requiring more dexterity, a double-gloving procedure is acceptable. Wear a standard nitrile glove as the inner layer and a longer-cuffed, chemical-resistant glove (e.g., neoprene) as the outer layer.

    • Glove Inspection: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin.[6]

Glove MaterialPerformance Against AminesRecommended Use Case
Nitrile Poor to FairInner glove or very brief splash contact only[13][14]
Neoprene GoodOuter glove, good for extended handling
Butyl Rubber ExcellentBest for high-risk tasks, spills, and immersion
  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.

  • Apparel: Wear long pants and fully enclosed, chemical-resistant footwear.

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are kept to a minimum.[11]

  • For Handling Solids: When weighing or handling the solid powder outside of a containment hood, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of particulates.

  • For Inadequate Ventilation: In case of insufficient ventilation or during a spill cleanup, a half-mask or full-face respirator equipped with organic vapor cartridges is required.[7] All users of respirators must be properly fit-tested and trained.

Operational Protocols: Safe Handling from Start to Finish

PPE Donning and Doffing Procedure

The order of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat & Appropriate Attire d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5 f6 Wash Hands f5->f6

Caption: The proper sequence for donning and doffing PPE.

Emergency Procedures
  • Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[5][11] Remove all contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.

  • Spill Cleanup: Evacuate the area. Wear the highest level of PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Collect the material into a sealed, labeled container for hazardous waste disposal.

Disposal of Contaminated PPE

All PPE that has come into contact with (R)-1-Cyclobutyl-3-methylpiperazine must be considered hazardous waste.

  • Gloves and other disposables: Place in a dedicated, sealed, and clearly labeled hazardous waste container immediately after doffing.[15]

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's established procedures before reuse.

  • Lab Coats: Contaminated lab coats should not be laundered personally. Use a professional service that is equipped to handle chemically contaminated clothing.[10]

By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling (R)-1-Cyclobutyl-3-methylpiperazine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Online]. Available: [Link]

  • s d fine-chem limited. piperazine anhydrous Material Safety Data Sheet. [Online]. Available: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Online]. Available: [Link]

  • Gangwar, M., et al. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. [Online]. Available: [Link]

  • PubChem. (R)-1-Boc-3-methylpiperazine - Safety and Hazards. National Center for Biotechnology Information. [Online]. Available: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Online]. Available: [Link]

  • Nemecek, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Online]. Available: [Link]

  • ResearchGate. (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Online]. Available: [Link]

  • International Safety. Guide to Nitrile Gloves Chemical Resistance. [Online]. Available: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine. [Online]. Available: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.